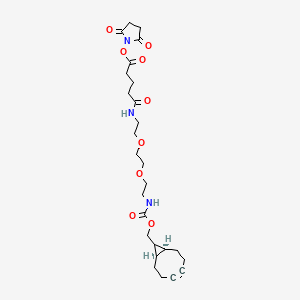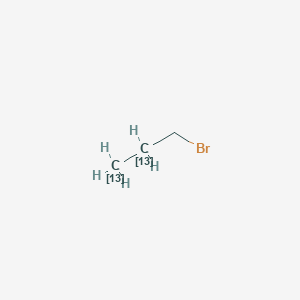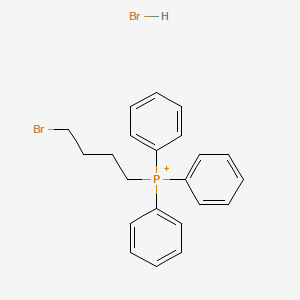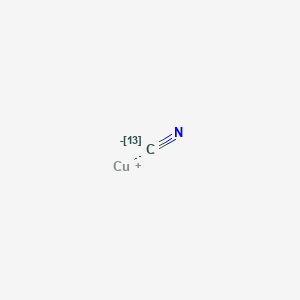
endo-BCN-PEG2-amido-C6-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
endo-BCN-PEG2-amido-C6-NHS ester: is a chemical compound that contains several functional groups, including an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) group, a polyethylene glycol (PEG) spacer, an amido group, and an N-hydroxysuccinimide (NHS) ester group . This compound is widely used in bioconjugation and click chemistry applications due to its unique reactivity and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-amido-C6-NHS ester typically involves the following steps:
Formation of the PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide under controlled conditions.
Introduction of the Amido Group: The amido group is introduced by reacting the PEG spacer with an appropriate amine.
Attachment of the endo-BCN Group: The endo-BCN group is attached to the PEG-amido intermediate through a cycloaddition reaction.
Formation of the NHS Ester: The final step involves reacting the intermediate with N-hydroxysuccinimide to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines (-NH2) to form stable amide bonds.
Cycloaddition Reactions: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Performed under mild conditions without the need for copper catalysts.
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazole Rings: Formed from the cycloaddition of the endo-BCN group with azides.
科学的研究の応用
Chemistry:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with fluorescent dyes or other tags.
Biology:
Protein Labeling: Facilitates the study of protein interactions and functions by enabling the attachment of various probes.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their therapeutic efficacy.
Industry:
作用機序
The mechanism of action of endo-BCN-PEG2-amido-C6-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
Cycloaddition Reaction: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole rings.
類似化合物との比較
endo-BCN-PEG4-NHS ester: Contains a longer PEG spacer, increasing solubility in aqueous media.
endo-BCN-PEG3-NHS ester: Similar structure but with a different PEG length.
endo-BCN-pentanoic acid: Lacks the PEG spacer and NHS ester group, used in different applications.
Uniqueness: endo-BCN-PEG2-amido-C6-NHS ester is unique due to its balanced PEG length, which provides optimal solubility and reactivity for bioconjugation applications. The combination of the endo-BCN group and NHS ester allows for versatile and efficient labeling of biomolecules .
特性
分子式 |
C26H37N3O9 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21? |
InChIキー |
HSFACMSIKKWASM-WCRBZPEASA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)


